

PSI-697 therapeutic efficacy across multiple disease models

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Compound Focus: Psi-697

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Therapeutic Efficacy of PSI-697 in Preclinical Models

The table below summarizes the experimental data for **PSI-697** from two key animal studies, comparing its performance against Low-Molecular-Weight Heparin (LMWH) and control groups.

Disease Model	Treatment Groups	Key Efficacy Findings	Key Mechanisms & Additional Findings
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| **Baboon Model of Venous Thrombosis** [1] | • **PSI-697** (30 mg/kg, oral, daily) • LMWH (1.5 mg/kg, subcutaneous, daily) • Vehicle Control | • **Thrombus Resolution:** >80% vein lumen opening with **PSI-697** vs. 0% for control (p<0.01) [1]. • **LMWH Comparison:** Vein opening with LMWH slightly deteriorated over time compared to **PSI-697** [1]. | • **Anti-inflammatory:** Significantly decreased vein wall inflammation measured by MRV [1]. • **No Anticoagulation:** Effective without measurable anticoagulant activity [1]. • **Fibrinolysis:** Significantly increased plasma D-dimer levels vs. other groups [1]. || **Rat Model of DVT (Inferior Vena Cava Stenosis)** [2] | • **PSI-697** (30 mg/kg, oral, daily) • LMWH (Enoxaparin, 3 mg/kg, subcutaneous, daily) • **PSI-697** + LMWH • Untreated Controls | • **Thrombus Mass:** No significant reduction with any treatment [2]. • **Vein Wall Injury:** **PSI-697** superior to LMWH and control in reducing vein wall stiffness and intimal thickness [2]. | • **Inflammatory Mediators:** Significantly reduced IL-13, Monocyte Chemoattractant Protein-1, and Platelet-Derived Growth Factor $\beta\beta$ levels [2]. • **Cellular Inflammation:** **PSI-**

697 alone did not increase vein wall monocytes/total inflammatory cells, unlike LMWH and combination therapy [2]. |

Experimental Protocols for Key Studies

Here are the detailed methodologies from the two primary studies cited in the table.

- **Baboon Model of Venous Thrombosis [1]**

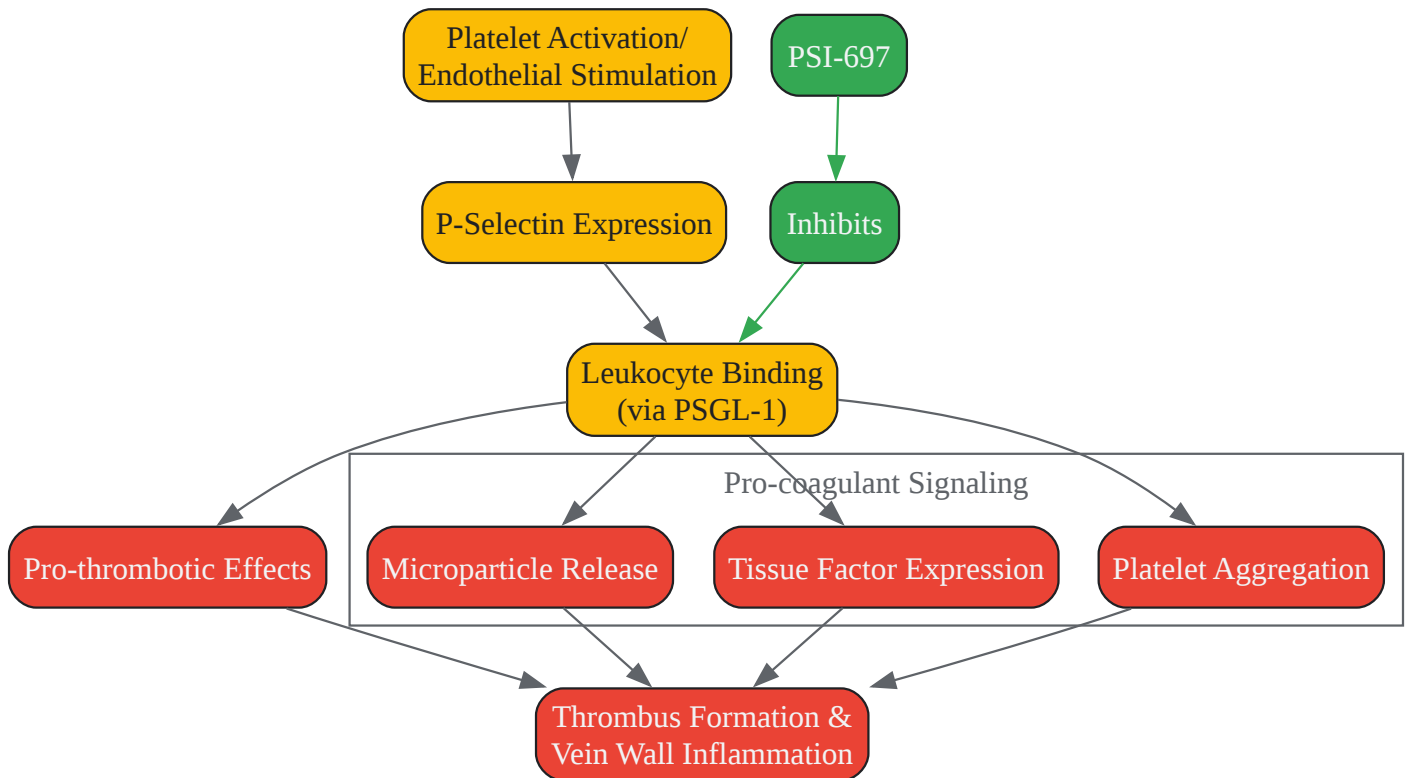
- **Thrombosis Induction:** Iliac vein thrombosis was induced by balloon occlusion.
- **Treatment Protocol:** Dosing began three days *before* thrombosis induction. The **PSI-697** group received a single oral dose (30 mg/kg) daily. The LMWH group received a single subcutaneous dose (1.5 mg/kg) daily, starting one day pre-occlusion. The control group received a daily oral vehicle.
- **Duration:** Treatment continued for six days post-thrombosis.
- **Primary Outcomes:** Thrombus resolution was measured by vein lumen opening percentage. Inflammation was assessed by Magnetic Resonance Venography (MRV). Anticoagulant effect was monitored, and D-dimer levels were measured.

- **Rat Model of Deep Vein Thrombosis (DVT) [2]**

- **Thrombosis Induction:** The inferior vena cava (IVC) was stenosed (~94.4% reduction in diameter) to induce thrombosis.
- **Treatment Protocol:** Dosing began two days *after* thrombosis induction and continued for seven days until the animals were euthanized. **PSI-697** was administered by oral gavage (30 mg/kg daily). LMWH (Enoxaparin) was given subcutaneously (3 mg/kg daily). A combination group (**PSI-697** + LMWH) and untreated controls were also included.
- **Outcome Assessments:** Thrombus mass was measured directly. Vein wall injury was assessed via tensiometry (stiffness) and intimal thickness scoring by light microscopy. Inflammatory mediators (IL-13, MCP-1, PDGF- $\beta\beta$) in the vein wall were measured by ELISA. Inflammatory cells in the vein wall were counted via histology.

P-Selectin Inhibition in Venous Thrombosis

The following diagram illustrates the role of P-selectin in venous thrombosis and the mechanism of action for **PSI-697**, based on the context from the search results.



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Mechanism of P-Selectin in Thrombosis and **PSI-697** Inhibition

Interpretation of Key Findings and Data Gaps

- **Efficacy Without Bleeding Risk:** A consistent and critical finding across the studies is that **PSI-697** promotes thrombus resolution and reduces vein wall injury **without measurable anticoagulant activity** [1] [2]. This suggests a potential therapeutic profile that decouples antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulant therapies [3].
- **Superiority in Vein Wall Protection:** In the rat model, **PSI-697** was **superior to LMWH** in reducing specific measures of vein wall injury, such as stiffness and intimal thickening, and was more effective at lowering key inflammatory and profibrotic mediators [2]. This indicates that P-selectin inhibition may be particularly beneficial in preventing the long-term complications of DVT, like post-thrombotic syndrome (PTS).
- **Acknowledged Data Gaps:** The presented data is robust but narrow in scope. The search results do not contain information on the efficacy of **PSI-697** in other disease models where P-selectin plays a

role, such as arterial thrombosis, sickle cell crisis, or cancer-associated thrombosis. Furthermore, no direct comparison data for other P-selectin inhibitors (like crizanlizumab or rivipansel) was found in the current search results.

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References

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